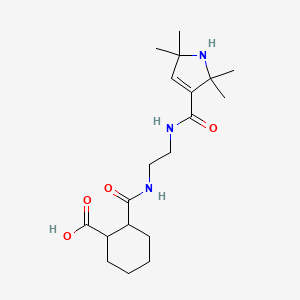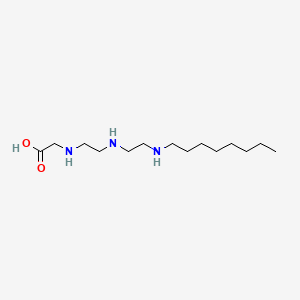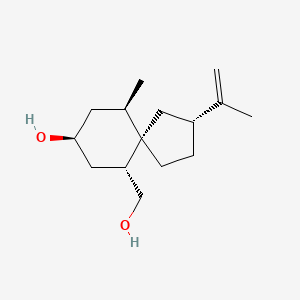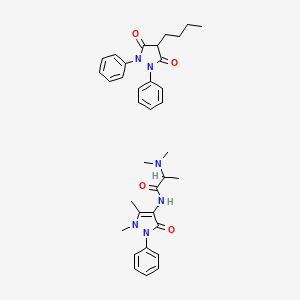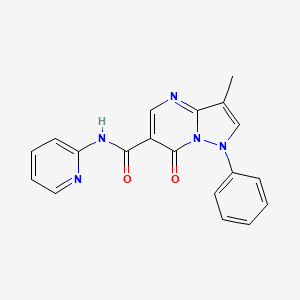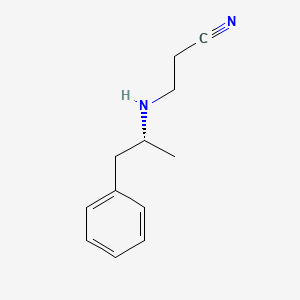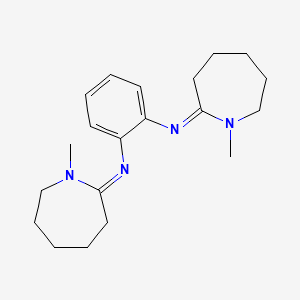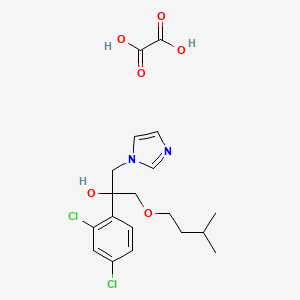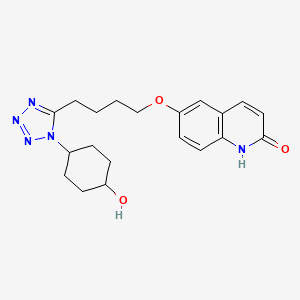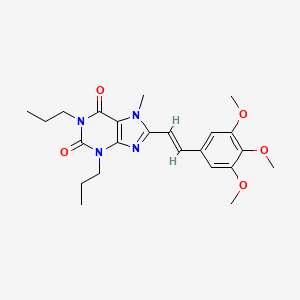
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is a complex organic compound with the molecular formula C15H9ClN2 It is a derivative of pyridocarbazole, characterized by the presence of a chlorine atom at the 3rd position and a phenylmethyl group at the 11th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridocarbazole compounds.
Applications De Recherche Scientifique
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Pyrido(3,2-a)carbazole: A parent compound without the chlorine and phenylmethyl substitutions.
3-Chloro-11H-pyrido(3,2-a)carbazole: Similar structure but lacks the phenylmethyl group.
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is unique due to the specific substitutions at the 3rd and 11th positions, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
127040-49-7 |
|---|---|
Formule moléculaire |
C22H15ClN2 |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
11-benzyl-3-chloropyrido[3,2-a]carbazole |
InChI |
InChI=1S/C22H15ClN2/c23-21-13-11-18-19(24-21)12-10-17-16-8-4-5-9-20(16)25(22(17)18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Clé InChI |
GEKPZJRCHQBDKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=C(C=C4)N=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


